N-(3-cyclopropyl-3-hydroxypropyl)-2-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-cyclopropyl-3-hydroxypropyl)-2-(methylthio)benzamide is a useful research compound. Its molecular formula is C14H19NO2S and its molecular weight is 265.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Rearrangements and Synthesis
One of the notable applications in scientific research involves chemical rearrangements and synthesis techniques. Studies have shown that certain cyclopropyl compounds undergo specific rearrangements and can be utilized in the synthesis of complex molecular structures. For instance, the rearrangement processes involving cyano and hydroxy compounds alongside benzamide derivatives have been explored to produce compounds with potential chemical and pharmacological significance (Yokoyama, Hatanaka, & Sakamoto, 1985). Additionally, oxidation reactions of tertiary benzamides have been studied to understand the transformation of these compounds at the alpha-position of N-alkyl groups, shedding light on the mechanistic aspects of such reactions (Constantino & Iley, 2004).
Crystallography and Structural Analysis
The study of crystal structures provides insight into the molecular arrangement and potential applications of compounds. Research involving 2-hydroxy-N-methylbenzamide and its derivatives highlights the importance of hydrogen bonding in determining the crystal structure, which could have implications for designing drugs with specific molecular interactions (Pertlik, 1992).
Antitumor Properties
Exploring the antitumor properties of cyclopropyl-containing compounds is another crucial area of research. The cyclopropylpyrroloindole antibiotic CC-1065 and its ability to form covalent DNA cross-links in tumor cells, suggests significant potential in cancer therapy. This mechanism of action highlights the importance of structural features, such as the cyclopropyl group, in mediating biological effects (Składanowski, Koba, & Konopa, 2001).
Fluoride Anion Sensing
The development of colorimetric sensors for detecting fluoride anions in solutions has seen the use of benzamide derivatives. These compounds exhibit a color transition in the presence of fluoride ions, demonstrating their utility in environmental monitoring and analysis (Younes et al., 2020).
Properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-18-13-5-3-2-4-11(13)14(17)15-9-8-12(16)10-6-7-10/h2-5,10,12,16H,6-9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCUCJLYAAKQOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCC(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.